The synthesis of Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves several steps that include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity but are not extensively detailed in the provided sources .
The molecular structure of Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features:
The structure can be represented using various chemical notation systems such as SMILES or InChI keys for computational analysis. For example:
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)N)C(=O)O
Detailed structural data including bond lengths and angles would typically require computational chemistry methods or X-ray crystallography for precise determination .
Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo several chemical reactions:
Technical details regarding these reactions include specific reagents and conditions that favor desired transformations .
The mechanism of action for Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not explicitly detailed in the sources but may involve:
Further studies would be required to elucidate the precise biochemical pathways involved .
Key physical and chemical properties include:
Additional properties such as melting point and boiling point are crucial for practical applications but were not specified in the provided sources. Characterization techniques like NMR spectroscopy and mass spectrometry would provide detailed insights into its physical properties .
Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in:
The compound's unique structure positions it as a candidate for further investigation into its biological activities and therapeutic potential .
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: